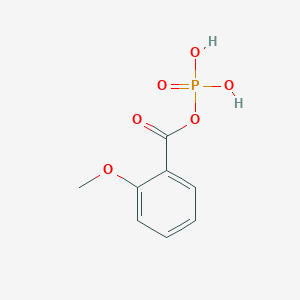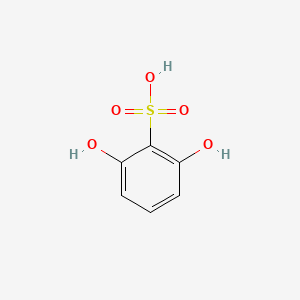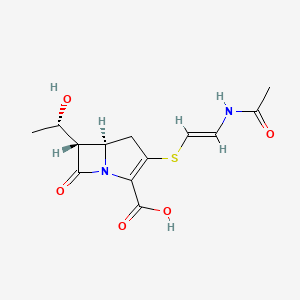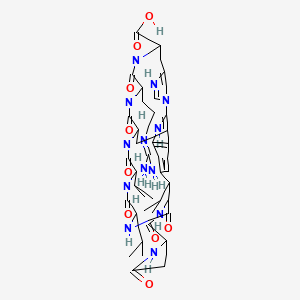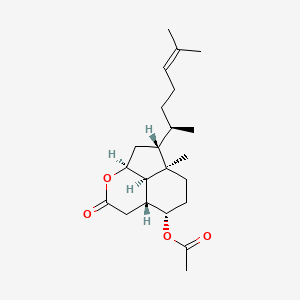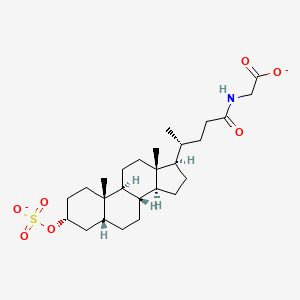
Sulfoglycolithocholate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfoglycolithocholate(2-) is a steroid sulfate oxoanion and N-acylglycinate that is the dianion of sulfoglycolithocholic acid arising from deprotonation of carboxylic acid and sulfate functions; major species at pH 7.3. It has a role as a human metabolite. It is a steroid sulfate oxoanion, a N-acylglycinate and a sulfoglycolithocholate anion. It is a conjugate base of a sulfoglycolithocholic acid.
Applications De Recherche Scientifique
1. Metabolic Pathway Analysis
Sulfoglycolysis is a significant metabolic pathway for the catabolism of sulfosugar sulfoquinovose into smaller organosulfur fragments. This process is crucial in the biogeochemical sulfur cycle, with an estimated 10 billion tonnes of sulfoquinovose being processed through sulfoglycolysis pathways annually. Research by Abayakoon et al. (2019) has developed chemical and chemoenzymatic methods for synthesizing key organosulfur metabolites, contributing to our understanding of this pathway (Abayakoon et al., 2019).
2. Sulfonation and Molecular Action
Sulfonation, a critical biological process, involves the addition of a sulfonate group to molecules. Strott (2002) highlights its widespread occurrence, particularly in endocrinology, where sulfoconjugation of hormones is significant. The study underlines the fundamental importance of sulfonation in processes like keratinocyte differentiation, skin barrier development, and neurological function (Strott, 2002).
3. Glycosaminoglycan Biosynthesis
Sulfotransferases in glycosaminoglycan biosynthesis play a crucial role in generating binding sites for protein interactions with glycosaminoglycans. These interactions are vital for biological processes such as growth control, signal transduction, and cell adhesion. Dysfunction in glycosaminoglycan sulfotransferases can lead to severe embryonic development issues, as discussed by Kusche‐Gullberg and Kjellén (2003) (Kusche‐Gullberg & Kjellén, 2003).
4. Sulfur Cycle in Microbial Metabolism
The metabolism of sulfonates and sulfate esters in gram-negative bacteria is pivotal in the sulfur cycle. These compounds make up a large portion of the sulfur content in aerobic soils. Microorganisms utilize these compounds as a sulfur source for growth. Kertesz (2000) provides insights into the regulatory mechanisms and enzymatic processes involved in this microbial metabolism (Kertesz, 2000).
5. Sulfoglycolipid Role in Myelin Function and Spermatogenesis
Sulfoglycolipids, including sulfatide and seminolipid, are essential for myelin function and spermatogenesis. Honke et al. (2002) found that sulfatide is vital for maintaining the myelin sheath and paranodal junctions, while seminolipid is crucial for spermatogenesis. Their research highlights the importance of these sulfoglycolipids in both neural and reproductive health (Honke et al., 2002).
Propriétés
Nom du produit |
Sulfoglycolithocholate(2-) |
|---|---|
Formule moléculaire |
C26H41NO7S-2 |
Poids moléculaire |
511.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/p-2/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 |
Clé InChI |
FHXBAFXQVZOILS-OETIFKLTSA-L |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)[O-])C)C |
Synonymes |
glycolithocholic acid sulfate sulfoglycolithocholic acid sulfolithocholylglycine sulfolithoglycocholine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



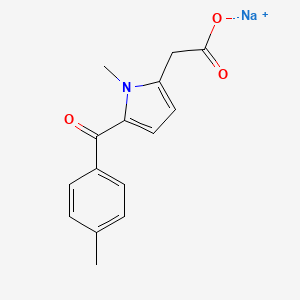
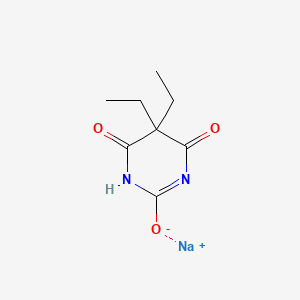
![(2S,3S)-3-{3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-oxo-1-pyrrolidin-1-ylbutan-2-amine](/img/structure/B1261174.png)
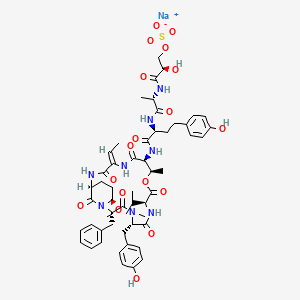
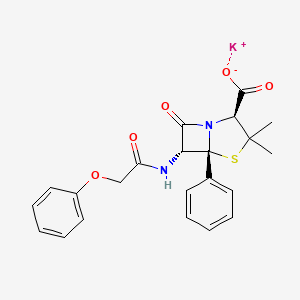
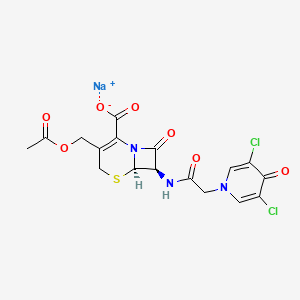
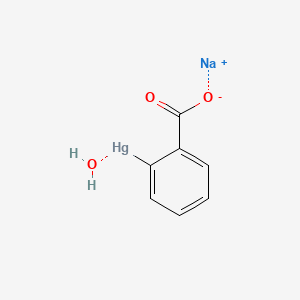
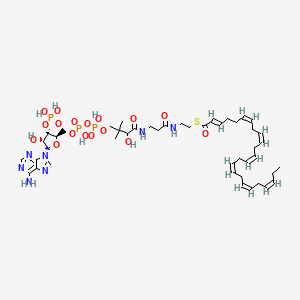
![3-(4-Bromo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B1261183.png)
